molecular formula C12H14ClNO B3089045 [2-(1-naphthyloxy)ethyl]amine hydrochloride CAS No. 118868-67-0

[2-(1-naphthyloxy)ethyl]amine hydrochloride

Cat. No.: B3089045
CAS No.: 118868-67-0
M. Wt: 223.7 g/mol
InChI Key: CODYKVATHUKKJP-UHFFFAOYSA-N
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Description

[2-(1-Naphthyloxy)ethyl]amine hydrochloride (CAS 118868-67-0) is a naphthalene-derived amine compound with the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.70 g/mol . The structure comprises a 1-naphthyloxy group linked via an ethoxy bridge to an amine functionality, which is protonated as a hydrochloride salt. This compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name

2-naphthalen-1-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODYKVATHUKKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118868-67-0
Record name 1-(2-aminoethoxy)naphthalene hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-naphthyloxy)ethyl]amine hydrochloride typically involves the reaction of 2-(1-naphthyloxy)ethanol with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment to maintain the quality and yield of the product . The process is optimized to minimize waste and ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[2-(1-naphthyloxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones , while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry, [2-(1-naphthyloxy)ethyl]amine hydrochloride is explored for its potential therapeutic effects. Its structure suggests several possible interactions with biological targets:

  • Antidepressant Activity : Research indicates that derivatives of naphthyloxyethylamines can exhibit antidepressant-like effects, potentially through serotonin receptor modulation .
  • Anticancer Properties : Compounds with similar structures have shown promise in anticancer research, indicating that this compound may also possess such properties .

Biological Research

The compound is utilized in biological studies to investigate its interactions with various receptors and enzymes:

  • Binding Studies : Its ability to bind to specific receptors can be studied to understand its pharmacodynamics. This includes exploring its affinity for serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions .
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level can provide insights into its potential side effects and therapeutic windows.

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules:

  • Building Block for Synthesis : Its unique structure allows chemists to modify it further, leading to the development of new compounds with enhanced biological activities or novel properties .
  • Reactivity : The amine group can participate in various chemical reactions, including alkylation and acylation, facilitating the creation of diverse derivatives.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of naphthyloxyethylamines. Researchers found that modifications to the naphthyloxy group significantly influenced binding affinity and efficacy at serotonin receptors. This suggests that this compound could be a candidate for further investigation as an antidepressant agent.

Case Study 2: Anticancer Potential

Research on similar naphthyl compounds indicated significant cytotoxicity against various cancer cell lines. The study emphasized the need for further structural optimization of this compound to enhance its anticancer properties while minimizing toxicity.

Mechanism of Action

The mechanism of action of [2-(1-naphthyloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pharmaceutical Derivatives: (S)-N,N-Dimethyl-α-[2-(1-Naphthyloxy)ethyl]benzylamine Hydrochloride

  • Molecular Formula: C₂₁H₂₄ClNO
  • Molecular Weight : 341.87 g/mol
  • Key Features : Incorporates a benzyl group and dimethylamine substituent, enhancing lipophilicity (LogP: ~5.71) and bioavailability.
  • Applications : Intermediate for antidepressants like dapoxetine. Exhibits a higher melting point (175–179°C ) and boiling point (454.4°C ) compared to the parent compound, attributed to increased molecular rigidity .
  • Structural Distinction : The benzyl group and dimethylation reduce polarity, favoring blood-brain barrier penetration, unlike the simpler amine in [2-(1-naphthyloxy)ethyl]amine hydrochloride .

Therapeutic Agents: Duloxetine Hydrochloride

  • Molecular Formula: C₁₈H₁₉NOS·HCl
  • Molecular Weight : 333.86 g/mol
  • Key Features: Contains a thiophene ring and naphthyloxy group, contributing to dual serotonin-norepinephrine reuptake inhibition.
  • Applications : FDA-approved for depression, anxiety, and neuropathic pain. Its complex structure enables high receptor affinity but introduces synthetic challenges (e.g., stereochemical control) absent in simpler analogues like this compound .
  • Physicochemical Data : Higher molecular weight and extended conjugation system compared to this compound, resulting in distinct pharmacokinetic profiles .

Naphthol-Based Analogues: 1-Amino-2-Naphthol Hydrochloride

  • Molecular Formula: C₁₀H₁₀ClNO
  • Molecular Weight : 195.65 g/mol
  • Key Features : Combines a hydroxyl group with an amine on the naphthalene ring, enabling chelation and redox activity.
  • Applications : Used in dye synthesis and as a reagent for detecting nitrites. The hydroxyl group enhances water solubility but reduces stability under acidic conditions, unlike the ether-linked naphthyloxy group in this compound .

Ethylamine Derivatives: Ethyl[2-(2-Methylphenoxy)ethyl]amine Hydrochloride

  • Molecular Formula: C₁₁H₁₇NO·HCl
  • Molecular Weight : 215.72 g/mol
  • Key Features: Substituted with a methylphenoxy group and ethylamine, offering steric hindrance that affects reactivity.
  • Applications: Explored in host-guest chemistry and catalysis. The methylphenoxy group reduces electronic conjugation compared to the naphthyloxy moiety in this compound, altering binding interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Applications
[2-(1-Naphthyloxy)ethyl]amine HCl C₁₂H₁₄ClNO 223.70 N/A Naphthyloxy, ethylamine Research, pharmaceutical synthesis
(S)-N,N-Dimethyl-α-[2-(1-naphthyloxy)ethyl]benzylamine HCl C₂₁H₂₄ClNO 341.87 175–179 Benzyl, dimethylamine Antidepressant intermediates
Duloxetine HCl C₁₈H₁₉NOS·HCl 333.86 138–140 Thiophene, naphthyloxy Depression, neuropathic pain
1-Amino-2-naphthol HCl C₁₀H₁₀ClNO 195.65 >300 (decomposes) Amino, hydroxyl Dyes, analytical chemistry
Ethyl[2-(2-methylphenoxy)ethyl]amine HCl C₁₁H₁₇NO·HCl 215.72 N/A Methylphenoxy, ethylamine Organic synthesis, catalysis

Research Findings and Trends

  • Electronic Effects: The naphthyloxy group in this compound provides stronger electron-withdrawing effects compared to methylphenoxy or benzyl groups, influencing reaction kinetics in coupling reactions .
  • Synthetic Utility : Ethylamine derivatives (e.g., ) are preferred for rapid synthesis due to fewer synthetic steps, whereas naphthol-based compounds require protective group strategies .

Biological Activity

[2-(1-naphthyloxy)ethyl]amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a naphthyloxy group, which may influence its interactions with biological systems, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15ClNO\text{C}_{12}\text{H}_{15}\text{ClN}O

This compound consists of a naphthalene ring attached to an ethylamine moiety, which contributes to its biological properties. The presence of the amine functional group is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Key mechanisms include:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing signaling pathways.
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown efficacy against certain cancer cell lines.
  • Neuroprotective Effects : The naphthalene moiety may contribute to neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial properties, similar to other naphthalene derivatives.

Research Findings and Case Studies

Study ReferenceFindings
IARC Publications (2024)Discussed the potential risks associated with naphthalene derivatives, emphasizing the need for further research into their safety and efficacy in therapeutic applications .
Bulgarian Chemical Communications (2013)Identified that derivatives of naphthylamines exhibit anticancer and anti-inflammatory activities, suggesting that this compound could possess similar properties .
PubChem DatabaseReported on the binding affinities of naphthalene derivatives with various biological targets, indicating that structural modifications can enhance or diminish biological activity .

Case Studies

  • Anticancer Activity : A study evaluated the effects of naphthalene derivatives on human cancer cell lines, revealing that certain compounds inhibited cell proliferation effectively. This suggests that this compound could be further explored for its anticancer potential.
  • Neuroprotective Studies : Research involving animal models indicated that compounds with similar structures provided neuroprotection against oxidative stress, supporting the hypothesis that this compound may have therapeutic applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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